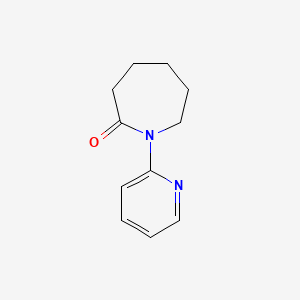

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

説明

Contextualization within Seven-Membered Nitrogen Heterocycles and Lactam Systems

The structure of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is founded upon an azepane framework, a seven-membered heterocyclic ring containing a nitrogen atom. Such seven-membered N-heterocycles are significant structural motifs found in a multitude of drugs and compounds under investigation for therapeutic use. tandfonline.comresearchgate.net The azepine core and its derivatives are known to exhibit a wide array of pharmacological activities, making them valuable scaffolds in drug discovery. researchgate.net

Furthermore, the molecule is classified as a lactam, which is a cyclic amide. Specifically, it is an ε-caprolactam derivative due to the seven-membered ring structure. nih.gov Lactams are a critical class of compounds in medicinal chemistry, not only because they are present in numerous natural products and pharmaceuticals but also because they serve as versatile building blocks for the synthesis of other complex molecules. mdpi.com The reactivity of the lactam ring, particularly its susceptibility to ring-opening reactions, provides a strategic advantage in synthetic organic chemistry. nih.gov

Significance of the Hexahydro-2H-azepin-2-one Core in Organic Synthesis and Chemical Space

The core of the title compound, Hexahydro-2H-azepin-2-one, is commonly known as ε-caprolactam. nih.govepa.gov This chemical is a commodity of major industrial importance, primarily serving as the monomer for the ring-opening polymerization to produce Nylon 6, a widely used polyamide in textiles and plastics. ontosight.airwth-aachen.de Its synthesis is well-established, with the Beckmann rearrangement of cyclohexanone (B45756) oxime being a principal industrial method. ontosight.airesearchgate.net

Beyond its role in polymer science, the caprolactam scaffold is a versatile intermediate in organic synthesis. The nitrogen atom of the lactam can be substituted with various functional groups to create a library of N-substituted derivatives with tailored properties. nist.govmdpi.com This synthetic flexibility allows for the exploration of a broad chemical space, enabling chemists to design molecules with specific electronic and steric characteristics for various applications. The development of N-substituted caprolactams, such as N-methyl-ε-caprolactam and N-acetyl-ε-caprolactam, for use in copolymer synthesis highlights the modularity of this scaffold. mdpi.com

Research Imperatives for N-Pyridyl Substitution on the Azepinone Scaffold

The strategic attachment of a 2-pyridyl group to the nitrogen atom of the azepinone ring is driven by established principles in medicinal chemistry and drug design. The pyridine (B92270) ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a pyridine moiety, which can enhance pharmacological activity, modulate solubility, and improve bioavailability. nih.govresearchgate.net Pyridine derivatives are utilized across a vast spectrum of therapeutic areas, demonstrating antibacterial, antifungal, and anticancer properties, among others. rsc.orgresearchgate.net

The deliberate synthesis of N-pyridyl azepinone is a rational approach to create novel molecular architectures that may possess unique biological activities. This strategy combines the versatile and synthetically accessible azepinone core with the pharmacologically significant pyridine motif. The introduction of the pyridine ring can confer new properties upon the parent lactam, such as the ability to participate in specific hydrogen bonding or π-stacking interactions with biological macromolecules. researchgate.net

This concept is exemplified in broader research where N-aryl substitution on lactam scaffolds is a key step in developing targeted therapeutics. For instance, palladium-catalyzed N-arylation has been employed to introduce aryl groups onto benzoazepinone cores to produce potent and selective kinase inhibitors. nih.gov Therefore, the research imperative for investigating this compound lies in the exploration of new chemical space and the potential discovery of novel bioactive compounds by leveraging the synergistic properties of its constituent heterocyclic components.

Table of Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

1-pyridin-2-ylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-7-2-1-5-9-13(11)10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMTZHXHEXFTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199265 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51263-32-2 | |

| Record name | 1-(Pyridin-2-yl)azepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051263322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1-(2-pyridyl)-2H-azepin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDRO-1-(2-PYRIDYL)-2H-AZEPIN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PYRIDIN-2-YL)AZEPAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT1WH308Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexahydro 1 2 Pyridyl 2h Azepin 2 One

De Novo Synthesis of the Hexahydro-2H-azepin-2-one Ring System

The foundational hexahydro-2H-azepin-2-one, commonly known as ε-caprolactam, is a large-scale industrial chemical, and its synthesis has been extensively studied. The primary methods for its de novo synthesis include cyclization of linear precursors and rearrangement reactions.

Cyclization Reactions from Linear Precursors

The formation of the caprolactam ring from a linear molecule is a direct and intuitive approach. This typically involves the intramolecular condensation of a 6-aminohexanoic acid derivative. The reaction proceeds by forming an amide bond between the terminal amine and the carboxylic acid group, eliminating a molecule of water. While conceptually simple, this method often requires high temperatures and catalysts to drive the cyclization and can be complicated by competing intermolecular polymerization. researchgate.net

A notable example is the cyclization of ε-aminocaproic acid, which was one of the earliest described methods for caprolactam synthesis. rwth-aachen.de More recent developments have focused on improving efficiency and sustainability. For instance, the dehydration and cyclization of 6-hydroxycaproamide have been investigated using bimetallic catalysts. Under optimized conditions with a Ru-Co/TiO₂ catalyst, a high conversion of the linear precursor to ε-caprolactam has been achieved. researchgate.net

Table 1: Examples of Linear Precursors for Hexahydro-2H-azepin-2-one Synthesis

| Precursor Molecule | Reaction Type | Key Conditions | Reference |

|---|---|---|---|

| ε-Aminocaproic acid | Intramolecular Amidation | High Temperature | rwth-aachen.de |

| 6-Hydroxycaproamide | Dehydration/Cyclization | Ru-Co/TiO₂, 250°C, 1 MPa N₂ | researchgate.net |

Rearrangement Reactions in Azepinone Formation (e.g., Beckmann Rearrangement Considerations)

The most significant industrial method for the synthesis of ε-caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime. rwth-aachen.de This acid-catalyzed reaction provides an efficient route to the lactam ring system. The process begins with the formation of cyclohexanone oxime from cyclohexanone. The oxime is then treated with a strong acid, such as oleum (B3057394) (fuming sulfuric acid), which protonates the hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, ultimately yielding ε-caprolactam after tautomerization and hydrolysis. rwth-aachen.de

The conditions for the Beckmann rearrangement are typically harsh, requiring strong acids and high temperatures. Research has focused on developing more environmentally benign methods, including vapor-phase rearrangement over solid acid catalysts. rwth-aachen.de

Table 2: Key Steps in the Beckmann Rearrangement for ε-Caprolactam

| Step | Reactant(s) | Product | Catalyst/Reagent |

|---|---|---|---|

| 1 | Cyclohexanone, Hydroxylamine (B1172632) | Cyclohexanone Oxime | Acid or Base |

| 2 | Cyclohexanone Oxime | ε-Caprolactam | Strong Acid (e.g., Oleum) |

Biocatalytic Pathways to Lactam Rings

In the pursuit of greener and more sustainable chemical processes, biocatalysis has emerged as a promising alternative for the synthesis of lactams. Enzymes, with their high specificity and ability to operate under mild conditions, offer significant advantages over traditional chemical methods. Lipases, for example, have been extensively studied for their ability to catalyze polymerization and, in some cases, the formation of lactam rings. researchgate.net

While the direct biocatalytic synthesis of ε-caprolactam from simple precursors is still an area of active research, enzymes have been successfully employed in processes related to its synthesis and modification. For instance, some approaches focus on the enzymatic synthesis of polyesters and polyamides using ε-caprolactam as a monomer. researchgate.netmdpi.com There is also research into one-step, solvent-free processes using bifunctional heterogeneous catalysts that can generate the necessary hydroxylamine in situ from ammonia (B1221849) and air, mimicking a biological approach to ammoximation. nih.gov The development of robust enzymes capable of efficiently catalyzing the intramolecular cyclization of suitable linear precursors under mild conditions remains a key goal in this field. researchgate.netnih.gov

Introduction of the 2-Pyridyl Moiety to the Azepinone Nitrogen

Once the hexahydro-2H-azepin-2-one ring is formed, the final step in the synthesis of the target molecule is the attachment of the 2-pyridyl group to the lactam nitrogen. This is typically achieved through N-alkylation or N-arylation strategies, with transition-metal-catalyzed methods being particularly prevalent.

N-Alkylation and N-Arylation Strategies

Direct N-arylation of a lactam with a halopyridine can be achieved through classical methods such as the Ullmann condensation. This reaction typically involves the coupling of an amine (in this case, the lactam) with an aryl halide (such as 2-chloropyridine (B119429) or 2-bromopyridine) in the presence of a copper catalyst at high temperatures. wikipedia.org These reactions often require polar, high-boiling solvents and stoichiometric amounts of copper. wikipedia.org While effective, the harsh conditions can limit the functional group tolerance of the reaction.

Transition-Metal-Catalyzed N-Functionalization for Pyridyl Attachment

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that is highly effective for the N-arylation of amines and amides with aryl halides. wikipedia.orglibretexts.org

The application of a Buchwald-Hartwig-type reaction to the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one would involve the coupling of ε-caprolactam with a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is necessary to deprotonate the lactam nitrogen, forming the active nucleophile. researchgate.net

In addition to palladium, copper-catalyzed N-arylation reactions have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the traditional Ullmann condensation. These modern copper-catalyzed systems often employ ligands such as diamines to facilitate the coupling, providing a valuable and often more economical alternative to palladium. wikipedia.org

Table 3: Comparison of Catalytic Systems for N-Pyridylation of Hexahydro-2H-azepin-2-one

| Reaction Type | Catalyst | Typical Ligand | Base | Key Features |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | None or simple ligands | K₂CO₃, Cs₂CO₃ | High temperatures, often stoichiometric copper wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄ | High efficiency, broad substrate scope, milder conditions wikipedia.orgresearchgate.netamazonaws.com |

| Modern Copper-Catalyzed N-Arylation | Copper (Cu) | Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ | Milder than traditional Ullmann, more economical than palladium wikipedia.org |

Chemo- and Regioselective Methodologies for N-Pyridyl Azepinones

The introduction of a pyridyl group onto the nitrogen atom of an azepinone core requires methodologies that are highly selective, avoiding unwanted side reactions on either of the heterocyclic rings. Chemo- and regioselectivity are paramount, particularly when dealing with functionalized starting materials. The primary challenge lies in ensuring the C-N bond forms exclusively at the lactam nitrogen and at the C-2 position of the pyridine (B92270) ring.

Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation. The Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the N-arylation of amides and lactams. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple an amine (in this case, hexahydro-2H-azepin-2-one) with an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine). wikipedia.orglibretexts.org The choice of ligand is critical for reaction efficiency and selectivity. Bulky, electron-rich phosphine ligands enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the lactam, forming the active nucleophile. libretexts.org

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org Modern variations of this reaction often employ copper(I) salts, such as CuI, in the presence of a ligand and a base. researchgate.net For the synthesis of N-pyridyl azepinones, this would involve the reaction of hexahydro-2H-azepin-2-one with a 2-halopyridine. The conditions are often harsher than those for palladium-catalyzed reactions, but copper catalysis can be advantageous due to lower cost and different substrate scope. wikipedia.org A key advantage is its potential for use in cascade reactions, as demonstrated in the synthesis of ε-caprolactam derivatives from the in-situ ring-opening of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by arylation. researchgate.net

Below is a comparative table of typical conditions for these regioselective methodologies.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) salts (e.g., CuI) |

| Ligand | Bulky phosphines (e.g., XPhos, SPhos, BINAP) | Diamines, amino acids, or phenanthrolines |

| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic polar (e.g., Toluene, Dioxane, THF) | High-boiling polar (e.g., DMF, DMSO) |

| Temperature | 80-120 °C | 100-200 °C |

| Reactants | Hexahydro-2H-azepin-2-one + 2-Halopyridine | Hexahydro-2H-azepin-2-one + 2-Halopyridine |

Advanced Synthetic Techniques and Process Optimization

Beyond establishing a reliable route, modern organic synthesis emphasizes efficiency, atom economy, and control over the three-dimensional structure of the molecule. Advanced techniques focus on streamlining reaction sequences, controlling stereochemistry, and maximizing product yield and purity.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. For the synthesis of this compound, a potential one-pot strategy could involve the formation of the caprolactam ring followed immediately by N-pyridylation.

One such conceptual approach would start from 6-aminocaproic acid. The first step, an intramolecular cyclodehydration to form hexahydro-2H-azepin-2-one, can be achieved by heating in the presence of a solid adsorbent like zeolite or silica (B1680970) gel. rsc.org Following the formation of the lactam, the reaction medium could be switched to conditions suitable for a subsequent N-arylation reaction. This would involve the addition of a 2-halopyridine, a suitable catalyst system (e.g., palladium or copper), a ligand, and a base, driving the formation of the final product in a single sequence.

Conceptual One-Pot Synthesis Sequence:

| Step | Reaction | Reagents & Conditions |

| 1 | Cyclodehydration | 6-Aminocaproic acid, Zeolite, Toluene, Reflux |

| 2 | N-Pyridylation | 2-Bromopyridine, Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C |

Stereochemical Control in Hexahydro-2H-azepin-2-one Synthesis

When the hexahydro-2H-azepin-2-one ring is substituted, chiral centers are created, necessitating stereochemical control to produce a single enantiomer or diastereomer. Asymmetric synthesis is crucial, as different stereoisomers of a molecule can have vastly different biological activities. mdpi.com

Control of stereochemistry can be achieved by several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereocenters. For instance, a substituted 6-aminocaproic acid derived from a natural chiral source could be cyclized to form an enantiopure substituted caprolactam.

Chiral Catalysis: Using a chiral catalyst to induce asymmetry during the formation of the ring or the introduction of a substituent. Organocatalytic methods, for example, have been successfully used to construct chiral heterocyclic scaffolds through asymmetric cycloaddition reactions. nih.gov An asymmetric Michael addition to an α,β-unsaturated precursor could establish a key stereocenter prior to cyclization.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

For example, an asymmetric synthesis of a substituted pyrrolidinone has been achieved using a chiral non-racemic oxazolopyrrolidinone, which acts as a chiral N-acyliminium ion equivalent, guiding the addition of various nucleophiles with good diastereoselectivity. researchgate.net A similar strategy could conceptually be applied to the seven-membered azepinone ring system to control the stereochemistry of substituents.

Methodologies for Yield Enhancement and Purity Control

Maximizing the yield of a chemical reaction while ensuring high purity of the final product is a critical aspect of process optimization. For the synthesis of this compound via C-N coupling reactions, several factors must be carefully controlled.

Yield Enhancement:

Catalyst and Ligand Screening: The choice of metal catalyst and, particularly for palladium-catalyzed reactions, the ligand, is crucial. Screening a variety of ligands can dramatically improve reaction rates and yields by optimizing the electronic and steric properties of the catalytic complex. youtube.com

Base and Solvent Optimization: The strength and nature of the base can significantly impact the reaction. A base must be strong enough to deprotonate the lactam but not so reactive that it causes side reactions. The solvent must be compatible with all reagents and capable of facilitating the desired catalytic cycle. researchgate.net

Reaction Conditions: Temperature and reaction time are key parameters. Optimization studies are necessary to find the ideal balance where the reaction proceeds to completion with minimal degradation of reactants or products. researchgate.net

Purity Control:

Reaction Stoichiometry: Precise control over the ratio of reactants (lactam, aryl halide, base) and the catalyst loading is essential to minimize the formation of byproducts from side reactions, such as homo-coupling of the aryl halide.

Purification Techniques: After the reaction is complete, rigorous purification is necessary. Common methods include:

Extraction: An aqueous workup to remove inorganic salts and water-soluble impurities.

Column Chromatography: A highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase for compounds of this polarity.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity by removing trace impurities.

The table below outlines key parameters for optimizing a typical N-arylation reaction.

| Parameter | Objective | Typical Conditions/Methods |

| Catalyst Loading | Minimize cost, maximize efficiency | 0.1 - 5 mol% |

| Ligand/Catalyst Ratio | Ensure catalyst stability and activity | 1:1 to 2:1 |

| Base | Complete deprotonation, avoid side reactions | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu |

| Temperature | Achieve reasonable reaction rate | 80 - 150 °C |

| Purification | Remove impurities | Column Chromatography (e.g., Silica gel, Ethyl acetate (B1210297)/Hexane eluent), Recrystallization |

By systematically optimizing these variables, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformational Chemistry of Hexahydro 1 2 Pyridyl 2h Azepin 2 One

Reactions Involving the Azepinone Lactam Functionality

The lactam ring, a cyclic amide, is susceptible to a variety of reactions that can lead to either ring-opening, expansion, or derivatization at the carbonyl group.

Ring-Opening and Ring-Expansion Reactions

The seven-membered lactam ring in Hexahydro-1-(2-pyridyl)-2H-azepin-2-one can undergo cleavage under both acidic and basic conditions, a reaction typical for amides. This hydrolysis results in the formation of an amino acid derivative.

Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent cleavage of the amide bond yields 6-aminohexanoic acid substituted with a 2-pyridyl group on the nitrogen atom. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by ring opening. The rate of hydrolysis is influenced by pH and temperature. For instance, the hydrolysis of related pyridinecarboxamides has been studied in high-temperature water, showing a temperature-dependent first-order rate constant.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | N-(pyridin-2-yl)-6-aminohexanoic acid |

| Base-Catalyzed Hydrolysis | OH⁻, heat | Salt of N-(pyridin-2-yl)-6-aminohexanoic acid |

Reductive Ring Opening:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality of the lactam. This reaction typically leads to the corresponding cyclic amine. In the case of this compound, the carbonyl group is reduced to a methylene (B1212753) group, yielding 1-(2-pyridyl)azepane. LiAlH₄ is a powerful reducing agent capable of reducing amides to amines.

| Reaction | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(2-pyridyl)azepane |

Derivatization at the Carbonyl Position

The carbonyl group of the lactam is a key site for derivatization, allowing for the introduction of various functional groups.

Reaction with Grignard Reagents:

The reaction of N-substituted lactams with Grignard reagents can lead to the formation of cyclic imines or ring-opened keto-amines, depending on the reaction conditions and the nature of the Grignard reagent. The initial addition of the Grignard reagent to the carbonyl group forms a tetrahedral intermediate which can then undergo further transformations. For N-acylpyridinium salts, the addition of Grignard reagents has been shown to occur, leading to dihydropyridine (B1217469) derivatives.

Thionation:

The conversion of the carbonyl group to a thiocarbonyl group can be achieved using thionating agents such as Lawesson's reagent. This reaction yields the corresponding thiolactam, Hexahydro-1-(2-pyridyl)-2H-azepine-2-thione. This transformation is a well-established method for converting amides to thioamides.

| Reaction | Reagent | Product |

| Thionation | Lawesson's Reagent | Hexahydro-1-(2-pyridyl)-2H-azepine-2-thione |

Reactivity of the 2-Pyridyl Substituent

The 2-pyridyl group attached to the lactam nitrogen is an aromatic heterocycle, and its reactivity is governed by the electron-deficient nature of the pyridine (B92270) ring and the directing effect of the lactam substituent.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs at the 3- and 5-positions, which are meta to the nitrogen atom. The N-lactam group is an ortho, para-director, but due to the deactivation of the pyridine ring, harsh reaction conditions are often required.

Nitration:

Nitration of pyridine itself requires severe conditions and gives low yields of 3-nitropyridine. For this compound, nitration would be expected to be challenging and likely to occur at the 3- or 5-position of the pyridine ring. The use of pyridine N-oxides can facilitate electrophilic substitution at the 2- and 4-positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄, high temp. | Hexahydro-1-(3-nitro-2-pyridyl)-2H-azepin-2-one and Hexahydro-1-(5-nitro-2-pyridyl)-2H-azepin-2-one |

Friedel-Crafts alkylations and acylations are generally not successful with pyridine as the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring.

Nucleophilic Additions and Substitutions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr).

In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is challenging and typically requires very strong nucleophiles and harsh conditions, such as in the Chichibabin reaction where an amino group can be introduced at the 6-position.

Metalation and Cross-Coupling Reactions at Pyridine Positions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In N-substituted 2-aminopyridines, the substituent on the nitrogen can direct lithiation to the 3-position. For this compound, the lactam nitrogen and carbonyl oxygen could potentially act as a directing group, facilitating deprotonation at the 3-position of the pyridine ring with a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions:

If a halogen atom is introduced onto the pyridine ring, for example at the 3-, 4-, 5-, or 6-position, this derivative can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction of a halo-derivative with a boronic acid or ester.

Heck Reaction: Coupling with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

These reactions provide a versatile platform for the synthesis of a wide array of complex molecules derived from this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd(PPh₃)₄, base |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base |

Reactions Involving the Saturated Azepane Ring

The chemical reactivity of the azepane ring in this compound is largely influenced by the presence of the lactam functionality and the directing capabilities of the N-pyridyl substituent.

The 2-pyridyl group is a well-established directing group for transition-metal-catalyzed C-H activation, a strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.orgnih.gov In the context of this compound, the pyridine nitrogen can coordinate to a metal center (e.g., Palladium, Rhodium, Iridium), positioning it in proximity to the C-H bonds of the azepane ring. This chelation assistance facilitates the cleavage of a specific C-H bond by forming a stable cyclometalated intermediate.

The regioselectivity of this functionalization is dictated by the stability of the resulting metallacycle. Activation of the C-H bonds at the C7 position (alpha to the ring nitrogen) is sterically accessible and would lead to the formation of a thermodynamically favorable five-membered metallacycle. This directed activation opens pathways to a variety of subsequent transformations.

Table 1: Potential C-H Functionalization Reactions on the Azepane Ring

| Transformation | Coupling Partner | Potential Catalyst | Proposed Product |

|---|---|---|---|

| Arylation | Aryl Halides (Ar-X) | Pd(OAc)₂ | Hexahydro-7-aryl-1-(2-pyridyl)-2H-azepin-2-one |

| Alkenylation | Alkenes (e.g., Acrylates) | [RhCp*Cl₂]₂ | Hexahydro-7-alkenyl-1-(2-pyridyl)-2H-azepin-2-one |

| Alkylation | Alkyl Halides (R-X) | Pd(OAc)₂ | Hexahydro-7-alkyl-1-(2-pyridyl)-2H-azepin-2-one |

| Amination | Azides or Amines | [Rh(III)] or [Ir(III)] | 7-Amino-hexahydro-1-(2-pyridyl)-2H-azepin-2-one |

The saturated azepane ring can undergo both oxidation and reduction, targeting either the C-H bonds or the lactam functional group.

Oxidation: The oxidation of N-aryl cyclic amines often occurs at the carbon alpha to the nitrogen. nih.govsemanticscholar.org While the target molecule is already a lactam, further oxidation of the C-H bonds on the azepane ring is plausible. Metal-free oxidation methods, such as ozonolysis, have been shown to introduce a carbonyl group into N-aryl cyclic amines, suggesting that similar conditions could potentially lead to further oxidation of the azepane ring in this compound. nih.govresearchgate.net The most likely sites for oxidation are the methylene carbons adjacent to the ring nitrogen (C7) or the lactam carbonyl (C3).

Reduction: The primary site for reduction within the azepane ring is the amide (lactam) bond. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the lactam to the corresponding cyclic amine, yielding 1-(azepan-1-yl)pyridin-2-amine. This transformation is a common method for converting lactams to cyclic amines. researchgate.net Under more forcing conditions, the pyridine ring itself can be hydrogenated, though this typically requires high-pressure hydrogenation and specific catalysts, and the lactam may also be affected.

Table 2: Summary of Oxidation and Reduction Pathways

| Reaction Type | Reagent/Condition | Affected Site | Expected Product |

|---|---|---|---|

| Oxidation | O₃ or other strong oxidants | Ring C-H bonds (e.g., C3, C7) | Azepane-dione derivatives |

| Lactam Reduction | LiAlH₄ or similar hydrides | Lactam C=O | 1-(Azepan-1-yl)pyridin-2-amine |

| Pyridine Reduction | H₂/Catalyst (e.g., PtO₂) | Pyridine ring | Hexahydro-1-(piperidin-2-yl)-2H-azepin-2-one |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new catalysts.

The pyridine-directed C-H functionalization proceeds through a well-studied pathway involving transient organometallic intermediates. nih.govresearchgate.net The key mechanistic steps are:

Coordination: The reaction initiates with the coordination of the transition metal catalyst to the nitrogen atom of the pyridine ring.

C-H Activation: This coordination pre-organizes the molecule for the C-H cleavage step. A base, which can be an external additive or an anionic ligand on the catalyst, assists in removing the proton as the metal center binds to the carbon. This step, often referred to as Concerted Metalation-Deprotonation (CMD), forms a stable, transient metallacyclic intermediate. youtube.com

Functionalization: The metallacycle then reacts with a coupling partner. For example, in an arylation reaction, oxidative addition of an aryl halide to the metal center occurs.

Reductive Elimination: The final step involves the formation of the new C-C bond via reductive elimination, which releases the functionalized product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. youtube.com

These transient intermediates are typically low in concentration and have short lifetimes, making their direct observation challenging. nih.govsnnu.edu.cn Their existence is often inferred from kinetic studies, isotope labeling experiments, and computational modeling.

A representative catalytic cycle for the Pd-catalyzed C-H arylation of the azepane ring is illustrative of the general principles. beilstein-journals.org The cycle begins with a Pd(II) catalyst that coordinates to the pyridine. After C-H activation forms a palladacycle, the cycle proceeds through oxidative addition of an aryl halide to form a Pd(IV) intermediate. Reductive elimination then forms the C-C bond and regenerates a Pd(II) species, which can re-initiate the cycle. An oxidant is often required to maintain the active Pd(II) catalytic state.

Catalyst Design Principles:

Metal Center: The choice of metal is critical. Palladium(II) is commonly used for oxidative C-H functionalization. rsc.org Rhodium(III) and Iridium(III) are effective for a range of C-H activations, including alkylation and amination, often proceeding through an oxidant-free pathway. nih.gov

Ligands: While the substrate's pyridine ring acts as an internal directing ligand, external ligands on the metal catalyst are crucial for modulating its reactivity, stability, and selectivity. Anionic ligands, such as acetate (B1210297) or carbonate, often participate directly in the C-H cleavage step.

Oxidant: In many Pd-catalyzed cycles, an oxidant (e.g., Ag₂CO₃, benzoquinone) is necessary to regenerate the active catalyst, preventing the formation of inactive Pd(0).

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of C-H activation. dntb.gov.uaresearchgate.net DFT calculations provide deep insights into reaction pathways that are difficult to obtain through experimental means alone. rsc.orgbohrium.com

For the C-H functionalization of this compound, DFT can be employed to:

Model Intermediates: Determine the geometries and relative stabilities of key transient species, such as the initial catalyst-substrate adduct and the crucial metallacyclic intermediate.

Map Reaction Pathways: Calculate the energy profiles for entire catalytic cycles. This involves locating the transition state structures for each elementary step (e.g., C-H cleavage, reductive elimination) and calculating the associated activation energy barriers. dntb.gov.ua

Predict Selectivity: By comparing the activation barriers for C-H cleavage at different positions on the azepane ring (e.g., C3 vs. C7), DFT can predict and explain the observed regioselectivity of the reaction. The lower energy pathway corresponds to the major product observed experimentally.

Table 3: Application of DFT in Mechanistic Analysis

| Calculated Parameter | Mechanistic Insight Provided |

|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | Identifies the rate-determining step of the reaction and predicts reaction feasibility. |

| Reaction Energy (ΔG_rxn) | Determines the thermodynamic stability of intermediates and products. |

| Optimized Geometries | Provides the 3D structure of transition states and intermediates, revealing key bond formations/cleavages. |

| Intrinsic Bond Orbital (IBO) Analysis | Visualizes the flow of electrons during bond-breaking and bond-forming events in the C-H activation step. acs.org |

Spectroscopic and Structural Elucidation of Hexahydro 1 2 Pyridyl 2h Azepin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the pyridyl ring and the caprolactam ring.

The four protons of the pyridine (B92270) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the point of attachment to the caprolactam nitrogen.

The ten protons of the hexahydro-azepin-2-one (caprolactam) ring would be observed in the aliphatic region. The methylene (B1212753) protons adjacent to the amide nitrogen (C7-H₂) and the carbonyl group (C3-H₂) would likely be deshielded and appear at higher chemical shifts compared to the other methylene groups (C4, C5, C6). Due to the conformational flexibility of the seven-membered ring, some of these signals might appear as complex multiplets.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H6' | 8.2 - 8.4 | d | ~5 |

| Pyridyl-H4' | 7.6 - 7.8 | t | ~8 |

| Pyridyl-H5' | 7.1 - 7.3 | t | ~6 |

| Pyridyl-H3' | 7.0 - 7.2 | d | ~8 |

| Azepanone-H7 | 3.6 - 3.8 | t | ~6 |

| Azepanone-H3 | 2.5 - 2.7 | t | ~6 |

| Azepanone-H4, H5, H6 | 1.6 - 1.9 | m | - |

¹³C NMR Spectroscopy and Carbon Skeletal Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals would be anticipated, corresponding to the five carbons of the pyridyl ring and the six carbons of the caprolactam ring.

The carbonyl carbon (C2) of the lactam would be the most deshielded, appearing significantly downfield (δ > 170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitrogen (C2') and the carbon attached to the lactam nitrogen (C2') being readily identifiable. The aliphatic carbons of the caprolactam ring would appear in the upfield region (δ 20-50 ppm).

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Azepanone-C2 (C=O) | 175 - 178 |

| Pyridyl-C2' | 155 - 158 |

| Pyridyl-C6' | 148 - 150 |

| Pyridyl-C4' | 136 - 138 |

| Pyridyl-C3' | 121 - 123 |

| Pyridyl-C5' | 115 - 117 |

| Azepanone-C7 | 48 - 52 |

| Azepanone-C3 | 36 - 39 |

| Azepanone-C5 | 29 - 32 |

| Azepanone-C4 | 27 - 30 |

| Azepanone-C6 | 22 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between adjacent protons on the pyridine ring and between neighboring methylene groups in the caprolactam ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the pyridyl and caprolactam fragments, for example, by observing a correlation between the C7 protons of the caprolactam and the C2' carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the seven-membered ring and the relative orientation of the two ring systems.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically appearing in the range of 1650-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic (pyridyl) and aliphatic (caprolactam) protons, and C-N stretching vibrations. The NIST Chemistry WebBook provides access to an experimental IR spectrum for this compound, which would serve as a definitive reference. nist.gov

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridyl) |

| 2850-2950 | C-H stretch | Aliphatic (Azepanone) |

| 1650-1680 | C=O stretch | Amide (Lactam) |

| 1580-1600 | C=C/C=N stretch | Aromatic (Pyridyl) |

| ~1450 | CH₂ bend | Aliphatic (Azepanone) |

| ~1250 | C-N stretch | Amide/Aryl Amine |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch would also be visible in the Raman spectrum, aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the pyridine ring, often give rise to strong and characteristic Raman signals. This can be particularly useful for confirming the integrity of the pyridyl moiety.

Expected Raman Shifts:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridyl) |

| 2850-2950 | C-H stretch | Aliphatic (Azepanone) |

| 1650-1680 | C=O stretch | Amide (Lactam) |

| ~1600 | C=C/C=N stretch | Aromatic (Pyridyl) |

| ~1000 | Ring Breathing | Pyridyl Ring |

By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate determination of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is confirmed as C₁₁H₁₄N₂O. ncats.ionist.gov The calculated exact mass of this compound is 190.2417 g/mol . ncats.ionist.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Exact Mass | 190.2417 u |

In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. While specific experimental fragmentation data for this compound is not detailed in the available literature, predictable pathways can be deduced based on the fragmentation of similar structures, such as N-substituted lactams and pyridine derivatives.

The fragmentation of the caprolactam ring is a well-understood process. researchgate.net Common fragmentation pathways for N-substituted caprolactams involve the cleavage of the amide bond and rearrangements within the seven-membered ring. The presence of the pyridyl group introduces additional fragmentation possibilities.

Key Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the pyridine ring is a common fragmentation pathway for pyridine derivatives.

Lactam Ring Opening: The caprolactam ring can undergo cleavage at various points, often initiated by the charge localized on the nitrogen or oxygen atoms. This can lead to the loss of neutral fragments such as CO or ethene.

Loss of the Pyridyl Group: Cleavage of the N-C bond connecting the pyridine ring to the caprolactam nitrogen would result in a fragment corresponding to the pyridyl cation and the caprolactam radical, or vice versa.

Rearrangements: McLafferty-type rearrangements could occur if there are abstractable hydrogen atoms in the appropriate positions on the caprolactam ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure/Identity |

| 190 | [C₁₁H₁₄N₂O]⁺ (Molecular Ion) |

| 162 | [M - CO]⁺ |

| 113 | [C₆H₁₁NO]⁺ (Caprolactam moiety) |

| 78 | [C₅H₄N]⁺ (Pyridyl moiety) |

Note: This table is based on theoretical fragmentation patterns of similar compounds and awaits experimental verification.

Electronic Spectroscopy for Conjugation and Chromophore Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are related to the presence of chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring, as the saturated caprolactam ring does not absorb significantly in the UV-Vis region. The pyridine chromophore typically exhibits strong π → π* transitions and weaker n → π* transitions.

The π → π* transitions in pyridine are generally observed at shorter wavelengths (higher energy), while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, occurs at longer wavelengths (lower energy). The exact position and intensity of these absorption bands can be influenced by the substitution on the pyridine ring and the solvent used for the analysis. The attachment of the caprolactam ring via the nitrogen atom will act as a substituent on the pyridine ring, potentially causing a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to unsubstituted pyridine.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 270 | Pyridine Ring |

| n → π | > 270 | Pyridine Ring (N atom) |

Note: The specific λmax values are predictive and based on the known spectroscopic behavior of pyridine and its derivatives. Experimental data for the target compound is not available in the cited sources.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. While a specific crystal structure for this compound has not been found in the surveyed literature, analysis of related structures, such as caprolactam itself and various N-substituted lactams, allows for the prediction of key structural features.

The caprolactam ring is known to adopt a non-planar conformation. The amide group within the lactam is expected to be planar. The analysis would reveal the precise dihedral angle between the plane of the pyridine ring and the mean plane of the caprolactam ring. Furthermore, crystallographic data would detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Key Bond Lengths | C=O, C-N (amide), N-C (pyridyl) |

| Key Bond Angles | Angles within the caprolactam and pyridine rings |

| Torsion Angles | Describing the conformation of the caprolactam ring and the orientation of the pyridyl group |

Note: This table outlines the type of data that would be obtained from a single crystal X-ray diffraction experiment. No experimental crystallographic data for this specific compound is currently available in the public domain.

Theoretical and Computational Studies on Hexahydro 1 2 Pyridyl 2h Azepin 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. Functionals like B3LYP or wb97xd combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose on related lactam-containing molecules. nih.gov The optimization process yields key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. By comparing calculated frequencies with experimental IR spectra, the accuracy of the computed structure can be validated. The calculations also confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies.

Table 1: Illustrative DFT-Calculated Geometrical and Vibrational Data Note: The following data are hypothetical examples based on typical values for N-substituted caprolactams, as specific published data for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one were not found.

| Parameter Type | Description | Expected Value/Range |

| Bond Length | C=O (Amide carbonyl) | ~1.23 Å |

| N-C (Amide) | ~1.36 Å | |

| N-C (Pyridyl) | ~1.42 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-C (Pyridyl-N-Lactam) | ~120° | |

| Vibrational Frequency | C=O Stretch (Amide I band) | 1650-1680 cm⁻¹ |

| C-N Stretch | 1250-1300 cm⁻¹ | |

| Pyridine (B92270) Ring Vibrations | 1400-1600 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for predicting a molecule's reactive behavior. researchgate.netmdpi.com An MEP surface is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. This map visualizes the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the pyridine nitrogen atom. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds. chemrxiv.org

Positive Potential (Blue): Located around the hydrogen atoms of the azepinone ring and the pyridine ring, indicating susceptibility to nucleophilic attack.

This analysis helps in understanding how the molecule interacts with biological receptors or other reactants. nih.gov The electron-rich regions on the carbonyl oxygen and pyridine nitrogen are key interaction points. eurjchem.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is often high enough to aid in the structural elucidation of complex molecules and to assign experimental signals. frontiersin.org

IR Spectra: As mentioned in section 5.1.1, theoretical vibrational frequency calculations provide a predicted IR spectrum. These computed spectra are invaluable for interpreting experimental data by assigning specific vibrational modes to observed absorption bands.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis can predict the λ(max) values and helps to understand the electronic structure, including the nature of HOMO-LUMO transitions. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Parameters Note: The following data are hypothetical examples based on typical values for analogous compounds, as specific published data for this compound were not found.

| Spectrum | Parameter | Predicted Value/Region |

| ¹H NMR | Pyridyl Protons | 7.0 - 8.5 ppm |

| Azepinone Protons (α to N) | 3.5 - 4.0 ppm | |

| Azepinone Protons (α to C=O) | 2.4 - 2.8 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~175 ppm |

| Pyridyl Carbons | 110 - 150 ppm | |

| IR | Amide C=O Stretch | ~1670 cm⁻¹ |

| UV-Vis | λ(max) (π → π* transition) | 250 - 270 nm (attributed to the pyridyl ring) |

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. chemistrysteps.com For a flexible molecule like this compound, understanding its conformational preferences is key to understanding its properties and biological activity.

Computational Exploration of Azepinone Ring Conformations

The seven-membered azepinone (caprolactam) ring is not planar and can exist in several low-energy conformations, such as chair and boat forms. eurjchem.com Computational methods can explore the potential energy surface to identify these stable conformers and the energy barriers that separate them. This involves systematically rotating key dihedral angles and performing energy calculations for each resulting structure. Studies on similar ring systems like substituted azepanes have demonstrated that even minor changes, such as the introduction of a single atom, can significantly bias the ring's conformational equilibrium. rsc.org The results of such an analysis would reveal the relative populations of different conformers at a given temperature, providing insight into the molecule's dynamic behavior.

Influence of the 2-Pyridyl Substituent on Conformational Preferences

Steric Hindrance: The bulk of the pyridyl group will sterically interact with the adjacent methylene (B1212753) groups of the azepinone ring. These interactions can destabilize certain ring conformations and influence the rotational barrier around the N-C(pyridyl) bond.

Electronic Effects: The orientation of the pyridyl ring relative to the amide plane of the lactam is critical. The lone pair on the amide nitrogen can participate in conjugation with the carbonyl group. The orientation of the pyridyl ring can either enhance or disrupt this electronic communication, thereby affecting the stability of the conformer.

Computational studies on other N-substituted heterocycles have shown that the nature and size of the substituent at the nitrogen atom are critical in determining the preferred conformation (e.g., axial vs. equatorial). researchgate.net For this compound, a key aspect of the analysis would be to determine the preferred dihedral angle between the plane of the pyridyl ring and the amide plane, as this dictates the balance between steric repulsion and potential electronic stabilization.

Energy Landscapes and Conformational Isomerism

The conformational flexibility of the seven-membered azepinone ring in this compound gives rise to a complex potential energy surface with multiple minima, corresponding to different stable conformations. Computational studies on the parent ε-caprolactam and its derivatives have consistently shown that the ring predominantly adopts a chair-type conformation. researchgate.netrsc.orgsemanticscholar.org This chair conformation is considered the most stable due to the minimization of torsional and steric strain. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface and identify the most stable conformers. These calculations can predict the relative energies of different chair and boat conformations, as well as the energy barriers for interconversion between them. For instance, the inversion of the chair conformation in ε-caprolactam has a calculated free energy of activation of approximately 10.5 kcal/mol. researchgate.net

The presence of the pyridyl substituent is expected to influence the conformational equilibrium. The electronic interactions between the lone pair of the pyridyl nitrogen and the amide group, as well as steric hindrance, will dictate the preferred rotational orientation (dihedral angle) between the two ring systems. Studies on related N-aryl lactams have investigated these conformational preferences.

Table 1: Calculated Relative Energies of ε-Caprolactam Conformers

| Conformer | Level of Theory | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | B3LYP/6-311+G(d,p) | 0.0 |

Note: This data is for the parent ε-caprolactam and serves as a reference for the expected conformational behavior of the caprolactam ring in this compound.

Reaction Mechanism Predictions and Catalytic Investigations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the role of catalysts.

Elucidation of Transition States and Activation Energies

Theoretical calculations can map the entire reaction pathway for a given chemical transformation, identifying key intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For reactions involving this compound, such as hydrolysis of the amide bond or reactions at the pyridine ring, DFT calculations can be used to model the geometric and electronic structure of the transition states. For example, in the study of amide bond cleavage, computational methods have been used to determine the most favorable mechanism, such as an intramolecular nucleophilic attack. researchgate.net

Computational studies on the amination of pyridylketenes have shown that the 2-pyridyl group can significantly stabilize reaction intermediates through intramolecular hydrogen bonding, affecting the subsequent transition state energies. nih.gov The amide enol formed from 2-pyridylketene is stabilized by 12.8 kcal/mol relative to the phenyl-substituted analogue, and the transition state for its conversion to the amide has a barrier that is 10.9 kcal/mol higher. nih.gov These findings suggest that the 2-pyridyl group in this compound could play a significant role in modulating the energetics of reactions involving the adjacent amide.

Table 2: Calculated Activation Energies for Amide Enol to Amide Conversion

| Substituent | Level of Theory | Relative Stabilization of Amide Enol (kcal/mol) | Relative Activation Energy (kcal/mol) |

|---|---|---|---|

| Phenyl | DFT | 0.0 | 0.0 |

Note: This data is for a related system and illustrates the influence of a 2-pyridyl group on reaction barriers. nih.gov

Solvent Effects and Catalytic Enhancement Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly through a polarizable continuum model (PCM). faccts.de These models simulate the dielectric environment of the solvent, allowing for the calculation of solvation energies for reactants, intermediates, and transition states.

For a molecule like this compound, with its polar amide group and basic pyridine nitrogen, solvent polarity is expected to play a significant role in its reactivity. Computational studies can predict how different solvents will stabilize or destabilize charged or polar species along a reaction pathway, thereby altering the activation energy.

Furthermore, computational modeling is instrumental in understanding and predicting catalytic enhancement. For example, in acid-catalyzed amide hydrolysis, theoretical models can show how a proton coordinates to the carbonyl oxygen or amide nitrogen, weakening the C-N bond and lowering the activation energy for nucleophilic attack by water. Similarly, the role of metal catalysts in promoting reactions at the pyridine ring can be investigated by modeling the coordination of the metal to the pyridyl nitrogen and its effect on the electronic structure of the ring.

Quantum Chemical Insights into Selectivity

Many chemical reactions can proceed through multiple pathways, leading to different products (regioisomers or stereoisomers). Quantum chemical calculations can provide deep insights into the factors that control this selectivity. By comparing the activation energies of the transition states leading to the different products, the kinetically favored pathway can be predicted.

For this compound, reactions such as electrophilic aromatic substitution on the pyridine ring could yield different isomers. Computational methods can be used to calculate the relative stabilities of the intermediates formed by attack at different positions, and the corresponding transition state energies, to predict the regioselectivity.

Quantum chemical descriptors, such as atomic charges, frontier molecular orbital (HOMO and LUMO) energies and distributions, and electrostatic potential maps, can be used to rationalize the observed or predicted selectivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. First-principle analyses of pyridine amide derivatives have shown that the frontier orbitals are distributed around the pyridine ring, the carbonyl oxygen, and the amide nitrogen, identifying these as the primary reactive centers. mdpi.com This type of analysis would be directly applicable to understanding the selectivity of reactions involving this compound.

Applications in Advanced Synthetic Chemistry and Materials Science

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one as a Key Intermediate in Complex Organic Synthesis

The structure of this compound makes it an intriguing candidate as an intermediate in the synthesis of more complex molecules. The presence of both a lactam and a pyridine (B92270) ring offers multiple sites for chemical modification.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and natural products. beilstein-journals.orgnih.gov The azepinone and pyridine rings in this compound can be envisioned as starting points for constructing more elaborate fused heterocyclic systems. For instance, the carbonyl group of the lactam is susceptible to reactions like reduction or addition of organometallic reagents, while the methylene (B1212753) groups adjacent to the carbonyl and nitrogen atoms offer sites for functionalization. The pyridine ring can undergo electrophilic or nucleophilic substitution, allowing for the introduction of various substituents, or its nitrogen atom can be quaternized to further modify its reactivity. These transformations could pave the way for novel polycyclic structures with potential biological activity, such as those found in pyrrolo[2,1-a]isoquinolines. nih.gov

Building Block for Multifunctional Molecules

The development of multifunctional molecules, which contain several distinct chemical moieties to perform different tasks, is a significant area of chemical research. This compound can serve as a valuable building block in this context. The pyridine portion can be functionalized to act as a ligand for metal complexes, a hydrogen-bond acceptor, or an aromatic stacking unit. Simultaneously, the caprolactam portion could be modified, for example, by opening the lactam ring to create a linear amino acid-like structure, which can then be coupled to other molecules, including peptides or polymers. This dual functionality allows for the systematic construction of complex architectures where each part of the original molecule plays a specific role.

Role in Polymer Chemistry and Advanced Materials

The compound's structural similarity to ε-caprolactam, the monomer for Nylon 6, suggests its potential utility in polymer science. ontosight.aiyoutube.com

Monomer for Polymerization Studies

The seven-membered lactam ring in this compound is structurally analogous to ε-caprolactam. epa.gov This suggests its potential to undergo ring-opening polymerization (ROP) to form a polyamide (nylon-like) polymer. youtube.comrsc.org The presence of the pendant pyridyl group on each repeating unit would be expected to significantly alter the properties of the resulting polymer compared to traditional Nylon 6.

Potential property modifications could include:

Thermal Stability: The aromatic pyridine ring might enhance the thermal stability of the polymer backbone.

Solubility: The polar pyridine group could change the polymer's solubility profile.

Metal Coordination: The nitrogen atom of the pyridine ring could serve as a coordination site for metal ions, leading to the formation of polymer-metal composites with interesting catalytic or optical properties.

Studies on other N-substituted caprolactams have demonstrated that substitution on the lactam nitrogen is a viable strategy for creating functional polyamides. mdpi.comresearchgate.net For example, N-methyl-ε-caprolactam and N-acetyl-ε-caprolactam have been copolymerized with ε-caprolactam to modify the thermal and crystalline properties of the resulting materials. mdpi.com This precedent supports the feasibility of using this compound in similar polymerization schemes.

Scaffold for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. nih.gov The structure of this compound contains key features that could be exploited for designing self-assembling systems.

The lactam's carbonyl group is an effective hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking interactions with other aromatic systems. rsc.org Furthermore, the pyridine nitrogen is a well-known ligand for a variety of metal ions. rsc.org This combination of functionalities could allow the molecule to form well-defined supramolecular structures, such as one-dimensional chains through hydrogen bonding, stacked columnar arrays, or coordination polymers when combined with metal salts. Such materials could have applications in areas like sensing, catalysis, or as functional smart materials.

Catalysis and Reagent Development

The chemical features of this compound suggest its potential application in the development of new catalysts or reagents. The pyridine moiety is a common structural motif in ligands for transition metal catalysis. The nitrogen atom of the pyridine ring is a Lewis base and can coordinate to a metal center, potentially influencing its catalytic activity and selectivity.

By modifying the pyridine or azepinone rings with additional functional groups, it may be possible to create bidentate or pincer-type ligands. These tailored ligands could be used to develop novel catalysts for a range of organic transformations. While many multicomponent reactions are mediated by various catalysts, the development of new catalytic systems remains an active area of research. encyclopedia.pub The unique steric and electronic properties conferred by the bulky, electron-rich azepinone substituent could lead to catalysts with novel reactivity profiles.

Ligand Design for Metal-Catalyzed Reactions

The pyridine nucleus is a ubiquitous structural motif in ligands for transition metal catalysis. researchgate.netjscimedcentral.com The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to a metal center and influencing its electronic properties and catalytic activity. jscimedcentral.com In the context of this compound, the pyridine unit can serve as an effective anchor for a variety of transition metals, making it a promising candidate for ligand design.

The development of bifunctional ligands has been a significant advancement in catalysis. For instance, pyridine-pyridone ligands have been successfully employed in palladium-catalyzed C(sp³)–H activation reactions. nih.gov These ligands can overcome challenges such as N-coordination overriding the directing effect of other functional groups. nih.gov While this compound does not possess a pyridone moiety, the principle of combining a pyridine with another functional group (the lactam) could lead to novel reactivity. The lactam's carbonyl oxygen could potentially participate in metal coordination, creating a bidentate chelate that enhances the stability and selectivity of the metal complex.

The versatility of pyridine-based ligands is evident in their wide range of applications, from C-H functionalization to cross-coupling reactions. researchgate.netnih.gov The specific stereoelectronic environment created by the hexahydro-azepin-2-one substituent on the pyridine ring could lead to unique catalytic properties. For example, in palladium-catalyzed reactions, the steric bulk and conformational flexibility of the lactam ring could influence the regioselectivity and stereoselectivity of the transformation.

| Catalyst System | Reaction Type | Key Features of the Pyridine Ligand | Reference |

|---|---|---|---|

| Palladium with Chlorinated Pyridine-Pyridone Ligands | Methylene C(sp³)–H Lactamization | Overcomes N-coordination, enabling carboxylic-acid directed reactions. | nih.gov |

| Iridium with Pyridine-based N,B-bidentate Ligands | Enantioselective C-H Borylation | Chiral pyridine unit induces high stereoselectivity. | nih.gov |

| Nickel with Chiral 2,2'-Bipyridine Ligands | Reductive Addition and Ullmann Coupling | Demonstrates superior catalytic activity compared to common N-based ligands. | nih.gov |

Organocatalytic Applications of the Lactam Scaffold

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral lactams are valuable structural motifs in many biologically active molecules. researchgate.netnih.govrsc.org The lactam scaffold of this compound provides a foundation for its potential use in organocatalysis. While the parent compound is achiral, derivatization of the lactam ring could introduce chirality, leading to a new class of chiral organocatalysts.

Chiral pyridines and their derivatives are well-established as effective nucleophilic organocatalysts. acs.orgrsc.org For example, chiral 4-(dialkylamino)pyridine (DMAP) analogues have been extensively used in asymmetric acyl transfer reactions. rsc.org The pyridine nitrogen of this compound could similarly act as a nucleophilic center. Furthermore, the development of chiral pyridine N-oxides has expanded the scope of pyridine-based organocatalysts to reactions like the asymmetric allylation of aldehydes. researchgate.net